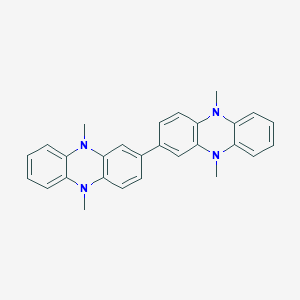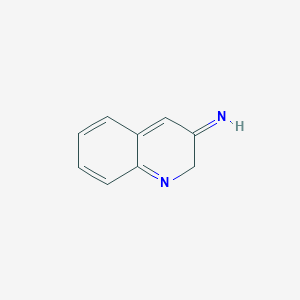![molecular formula C11H20O3Si B14253170 Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane CAS No. 255870-24-7](/img/structure/B14253170.png)
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is a complex organic compound with a unique structure that includes a dioxin ring and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane typically involves the reaction of 2,2,5-trimethyl-4-methylidene-1,3-dioxin-6-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silane and dioxin intermediates .
化学反应分析
Types of Reactions
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The dioxin ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
科学研究应用
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of β-dicarbonyl compounds.
Medicine: Investigated for its role in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silane group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. The dioxin ring can participate in various chemical transformations, contributing to the compound’s versatility .
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A related compound used as a precursor in organic synthesis.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different organic backbones.
Uniqueness
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is unique due to its combination of a dioxin ring and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry .
属性
CAS 编号 |
255870-24-7 |
|---|---|
分子式 |
C11H20O3Si |
分子量 |
228.36 g/mol |
IUPAC 名称 |
trimethyl-[(2,2,5-trimethyl-6-methylidene-1,3-dioxin-4-yl)oxy]silane |
InChI |
InChI=1S/C11H20O3Si/c1-8-9(2)12-11(3,4)13-10(8)14-15(5,6)7/h2H2,1,3-7H3 |
InChI 键 |
WMRMJSPEWFVVMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(OC1=C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
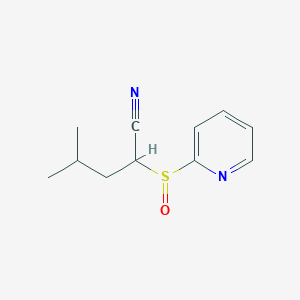

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
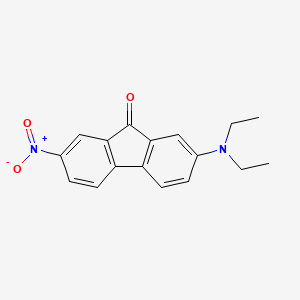
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
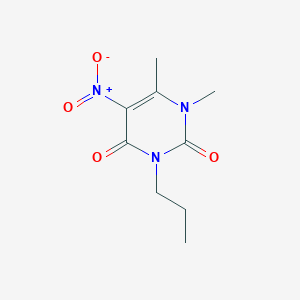
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
